molecular formula C15H17ClN4O2 B2680345 (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide CAS No. 2035001-93-3

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide

Cat. No.: B2680345
CAS No.: 2035001-93-3
M. Wt: 320.78
InChI Key: XWDVLXXMNFQQKU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide” is a complex organic molecule. It contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications .


Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . A series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives were designed and synthesized as antitumor agents .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. The imidazole ring, in particular, can participate in a variety of reactions .

Scientific Research Applications

Antitumor Activities

One study focuses on the synthesis and chemistry of imidazotetrazines, which exhibit curative activity against leukemia. This research suggests potential for similar compounds in cancer treatment due to their ability to act as prodrugs and modify acyclic triazenes, which are significant in antitumor applications (Stevens et al., 1984).

Synthesis of Heterocyclic Compounds

Another study details the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, aiming to evaluate their antiviral activities. This research highlights the potential for similar compounds to be developed as antiviral agents, showcasing the importance of the imidazo ring in medicinal chemistry (Hamdouchi et al., 1999).

Novel Synthesis Methods

Efficient synthesis of benzimidazole derivatives is highlighted in a study by Shaaban et al. (2009), where coupling with arenediazonium salts leads to various heterocyclic compounds. This demonstrates the versatility of benzimidazole-based compounds in synthesizing a wide range of heterocyclic structures (Shaaban, Saleh, & Farag, 2009).

Ferroelectric and Antiferroelectric Properties

Research by Horiuchi et al. (2012) explores the ferroelectricity and antiferroelectricity in benzimidazoles, indicating that compounds containing imidazole units can exhibit high electric polarization at room temperature. This property is crucial for the development of lead- and rare-metal-free ferroelectric devices, suggesting applications beyond medicinal chemistry (Horiuchi et al., 2012).

Novel Antihypertensive Agents

A series of N-(biphenylylmethyl)imidazoles have been prepared, demonstrating potent antihypertensive effects upon oral administration. This underscores the potential of similar compounds in developing new treatments for hypertension (Carini et al., 1991).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, some related compounds have shown antitumor activity by up-regulating Bax, intracellular Ca2+ release, ROS generation, p21, p27 and p53, downregulating Bcl-2, activating caspase-9 and caspase-3 and subsequent cleavage of PARP, and inhibiting CDK activity .

Future Directions

The future directions in the research of this compound could involve further exploration of its antitumor activity and the development of more efficient synthesis methods .

Properties

IUPAC Name

(E)-4-[3-(6-chloro-1H-benzimidazol-2-yl)propanoylamino]-N-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-17-14(21)3-2-8-18-15(22)7-6-13-19-11-5-4-10(16)9-12(11)20-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,22)(H,19,20)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVLXXMNFQQKU-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.